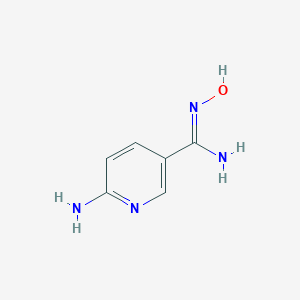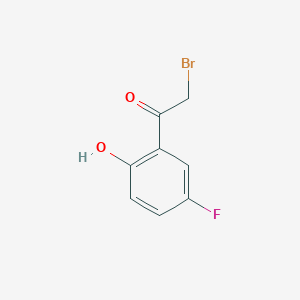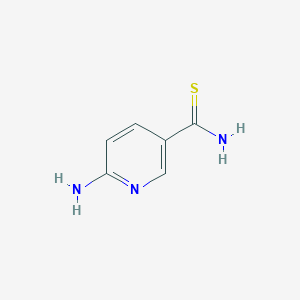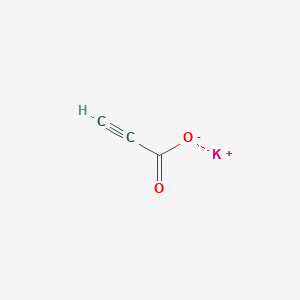
Potassium 2-propynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-propynoate, also known as potassium propynoate, is a chemical compound that belongs to the family of organic compounds known as carboxylic acids. It is widely used in the field of organic synthesis as a reagent and as a building block for the synthesis of various other compounds. Potassium 2-propynoate is a white crystalline powder that is soluble in water and has a pKa value of 4.5.
Wirkmechanismus
The mechanism of action of Potassium 2-propynoate 2-propynoate involves its ability to act as a nucleophile. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. The resulting product is a new compound that has a different chemical and physical property than the starting material. Potassium 2-propynoate can also undergo Michael addition reactions, where it acts as a nucleophile and adds to the double bond of an α,β-unsaturated carbonyl compound.
Biochemische Und Physiologische Effekte
Potassium 2-propynoate has been shown to have various biochemical and physiological effects. It has been reported to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. Potassium 2-propynoate has been reported to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Potassium 2-propynoate 2-propynoate in lab experiments is its versatility. It can undergo various reactions, making it a valuable reagent for the synthesis of various compounds. Another advantage is its low toxicity profile, making it a safer alternative to other reagents. However, one of the limitations of using Potassium 2-propynoate 2-propynoate is its low solubility in organic solvents, which can make it difficult to work with in certain reactions.
Zukünftige Richtungen
For the research on Potassium 2-propynoate 2-propynoate include exploring its potential as an antifungal, antibacterial, and anticancer agent, optimizing its synthesis method, and developing new reactions that can be performed using this reagent.
Synthesemethoden
The synthesis of Potassium 2-propynoate 2-propynoate can be achieved by reacting propargyl alcohol with Potassium 2-propynoate hydroxide in the presence of a catalyst. The reaction takes place through a process called deprotonation, where the hydroxyl group of propargyl alcohol is replaced by a Potassium 2-propynoate ion. The resulting product is Potassium 2-propynoate 2-propynoate, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Potassium 2-propynoate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is also used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Potassium 2-propynoate is a versatile reagent that can undergo various reactions such as nucleophilic addition, Michael addition, and cycloaddition. It is used in the synthesis of compounds such as pyridines, pyrimidines, and pyrazoles.
Eigenschaften
CAS-Nummer |
1968-46-3 |
|---|---|
Produktname |
Potassium 2-propynoate |
Molekularformel |
C3HKO2 |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
potassium;prop-2-ynoate |
InChI |
InChI=1S/C3H2O2.K/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
GLNAULDUXCVLKU-UHFFFAOYSA-M |
Isomerische SMILES |
C#CC(=O)[O-].[K+] |
SMILES |
C#CC(=O)[O-].[K+] |
Kanonische SMILES |
C#CC(=O)[O-].[K+] |
Andere CAS-Nummern |
1968-46-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



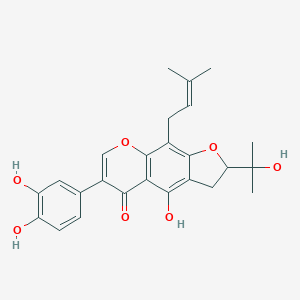
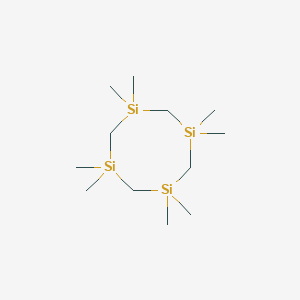
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
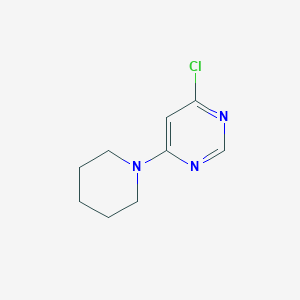
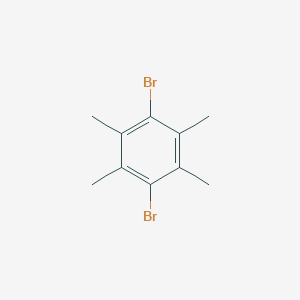
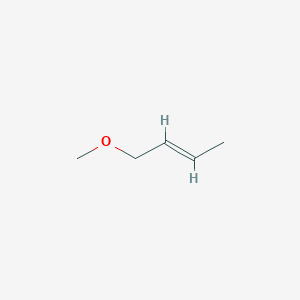
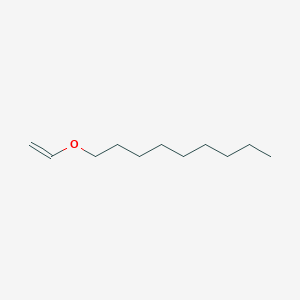
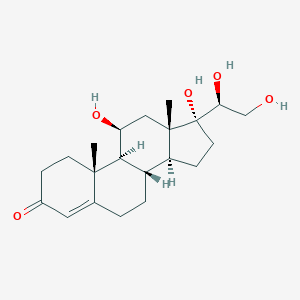
![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
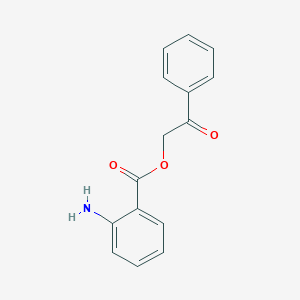
![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)
